molecular formula C7H9IO B14202741 (3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol CAS No. 918313-70-9

(3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol

Cat. No.: B14202741
CAS No.: 918313-70-9
M. Wt: 236.05 g/mol
InChI Key: WJRBHPKEVSMBGO-SSDOTTSWSA-N
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Description

(3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol: is an organic compound characterized by the presence of an iodine atom, a hydroxyl group, and a triple bond within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylhex-5-en-1-yne.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which may involve the use of reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) are used.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of azides, nitriles, or other substituted products.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

Medicine:

    Drug Development: It serves as a precursor in the development of novel therapeutic agents, particularly in the field of oncology and infectious diseases.

Industry:

    Material Science: The compound is employed in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of (3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

    (3S)-6-bromo-5-methylhex-5-en-1-yn-3-ol: Similar structure but with a bromine atom instead of iodine.

    (3S)-6-chloro-5-methylhex-5-en-1-yn-3-ol: Similar structure but with a chlorine atom instead of iodine.

    (3S)-6-fluoro-5-methylhex-5-en-1-yn-3-ol: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: The presence of the iodine atom in (3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol imparts unique reactivity and properties compared to its halogenated analogs

Properties

CAS No.

918313-70-9

Molecular Formula

C7H9IO

Molecular Weight

236.05 g/mol

IUPAC Name

(3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol

InChI

InChI=1S/C7H9IO/c1-3-7(9)4-6(2)5-8/h1,5,7,9H,4H2,2H3/t7-/m1/s1

InChI Key

WJRBHPKEVSMBGO-SSDOTTSWSA-N

Isomeric SMILES

CC(=CI)C[C@@H](C#C)O

Canonical SMILES

CC(=CI)CC(C#C)O

Origin of Product

United States

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